molecular formula C9H9ClN2O B1429795 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1375471-81-0

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1429795
M. Wt: 196.63 g/mol
InChI Key: XTCKGSDBRKNEIS-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound used in scientific research and laboratory experiments. It is a heterocyclic compound that is composed of a nitrogen atom and a quinoxaline ring. This molecule has a variety of applications in scientific research, due to its unique structure and properties.

Scientific Research Applications

Antitumor Activity and Mechanistic Insights

A study conducted by Cui et al. (2017) focused on the antitumor properties of a similar compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating its ability to inhibit tumor growth significantly in mice without obvious signs of toxicity. The compound showed potent antiproliferative activity across a broad range of human tumor cell lines and induced apoptosis while disrupting tumor vasculature, positioning it as a promising novel class of tubulin-binding tumor-vascular disrupting agents (Tumor-VDAs) (Cui et al., 2017).

Antimicrobial Activity

Singh et al. (2010) explored the synthesis of new quinoxaline derivatives starting from 2-Chloro-3-methylquinoxaline, aiming to optimize antimicrobial activity. Through various molecular transformations, they developed compounds with enhanced antimicrobial properties, suggesting the potential use of quinoxaline derivatives in creating effective antimicrobial agents (Singh et al., 2010).

Anti-Inflammatory Applications

Osarodion (2020) synthesized and tested two compounds, including one closely related to the queried compound, for anti-inflammatory activities. The synthesized compounds showed higher anti-inflammatory activities than the standard anti-inflammatory drug, Indomethacin, highlighting their potential for development into new anti-inflammatory treatments (Osarodion, 2020).

Diagnostic and Imaging Applications

Ibrahim et al. (2018) investigated the potential of a quinoxaline derivative for brain imaging applications. Their study showed that the radioiodinated quinoxaline derivative displayed significant brain uptake in mice, suggesting its applicability as a brain imaging agent in medical diagnostics (Ibrahim et al., 2018).

properties

IUPAC Name

7-chloro-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCKGSDBRKNEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856967
Record name 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

1375471-81-0
Record name 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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